(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antimicrobial Activities : A series of compounds, including those similar to (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone, were synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds displayed high activity against various bacteria and fungi (Bassyouni et al., 2012).
Structural Analysis : The structure of a mononuclear ReI complex derived from a similar pyridazin-3-yl compound was investigated, revealing significant intramolecular hydrogen bonding and potential implications for chemical reactivity and biological activity (Saldías et al., 2020).
Novel Compounds Synthesis
- Novel Derivatives Synthesis : Research focused on creating novel derivatives, including those similar to the query compound, led to the development of various compounds with potential biological activity. This demonstrates the chemical versatility and potential application in drug discovery (Gaby et al., 2003).
Antimicrobial and Antimycobacterial Evaluation
- Antimicrobial Activity : Compounds structurally related to the query compound were synthesized and showed significant antimicrobial and antimycobacterial activity, suggesting potential applications in treating infections (Narasimhan et al., 2011).
Molecular Docking and Screening
In Silico Analysis and Microbial Investigation : A study on compounds similar to the query compound included in silico ADME prediction, antibacterial, antifungal, and antimycobacterial activity testing, indicating their potential as drug-like compounds (Pandya et al., 2019).
Molecular Docking Studies : Research on pyridine and fused pyridine derivatives, related to the query compound, included molecular docking screenings, revealing moderate to good binding energies on target proteins and indicating potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-22(2)15-28-16-26(22)21(27)19-8-9-20(24-23-19)25-12-10-18(11-13-25)14-17-6-4-3-5-7-17/h3-9,18H,10-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKLPCIVJRZBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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